(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal

phenylpropanoid structure–activity relationship pharmacophore design

(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal (CAS 74683-19-5), also named 3‑methoxy‑4,5‑methylenedioxycinnamaldehyde, is a phenylpropanoid-class α,β‑unsaturated aldehyde with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g·mol⁻¹. The compound is distinguished from simpler cinnamaldehyde analogs by the simultaneous presence of a 7‑methoxy substituent and a fused 1,3‑benzodioxole (methylenedioxy) ring on the aromatic core, a combination that substantially alters its electronic and steric profile relative to mono‑substituted cinnamaldehydes.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B12441312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C=CC=O
InChIInChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3
InChIKeyIQMBSQBMNIILBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal: Structural Identity, CAS Registry, and Physicochemical Baseline for Scientific Procurement


(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal (CAS 74683-19-5), also named 3‑methoxy‑4,5‑methylenedioxycinnamaldehyde, is a phenylpropanoid-class α,β‑unsaturated aldehyde with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g·mol⁻¹ [1]. The compound is distinguished from simpler cinnamaldehyde analogs by the simultaneous presence of a 7‑methoxy substituent and a fused 1,3‑benzodioxole (methylenedioxy) ring on the aromatic core, a combination that substantially alters its electronic and steric profile relative to mono‑substituted cinnamaldehydes [2]. It has been isolated from multiple botanical sources, including Canella winterana, Piper auritum, Artemisia annua, and Cassia grandis [3]. The compound exhibits low aqueous solubility and is typically handled as a solid, requiring organic solvents (e.g., DMSO) for bioassay preparation .

Why 3-Methoxy-4,5-Methylenedioxycinnamaldehyde Cannot Be Replaced by Generic Cinnamaldehyde or Mono-Methoxy Analogs: A Procurement-Relevant Selectivity Statement


While cinnamaldehyde and its mono‑methoxylated derivatives (e.g., 2‑methoxycinnamaldehyde, 4‑methoxycinnamaldehyde) have been extensively characterized for antibacterial and food‑preservation applications [1], the presence of the 3‑methoxy group combined with the 4,5‑methylenedioxy bridge in the target compound creates a distinct pharmacophore that alters both target engagement and physicochemical properties [2]. Published structure–activity relationship (SAR) studies on methoxylated cinnamaldehydes demonstrate that methylenedioxy‑substituted analogs exhibit broader antimicrobial spectrum activity compared with mono‑methoxy or unsubstituted cinnamaldehydes, establishing the methylenedioxy cinnamaldehyde scaffold as a preferred lead structure for further derivatization [3]. Consequently, substituting the target compound with generic cinnamaldehyde, 2‑methoxycinnamaldehyde, or 4‑methoxycinnamaldehyde would result in the loss of this methylenedioxy‑dependent activity profile. The critical caveat is that direct, quantitative, head‑to‑head comparisons that include the 3‑methoxy‑4,5‑methylenedioxy‑substituted compound itself remain absent from the peer‑reviewed literature, and this gap itself is a procurement‑relevant consideration.

Quantitative Evidence Guide for (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal: Comparator-Grounded Differentiation Data


Structural Uniqueness: Simultaneous 3‑Methoxy and 4,5‑Methylenedioxy Substitution Versus All Mono‑Substituted Cinnamaldehyde Analogs

The target compound is the only commercially cataloged cinnamaldehyde derivative that bears both a 3‑OCH₃ group and a 4,5‑OCH₂O‑ bridge on the same aromatic ring [1]. In contrast, all commonly studied comparator aldehydes possess only one of these features: 3,4‑methylenedioxycinnamaldehyde (CAS 14756‑00‑4; C₁₀H₈O₃, MW 176.17) carries the methylenedioxy bridge but lacks the methoxy group; 2‑methoxycinnamaldehyde (CAS 1504‑74‑1) and 4‑methoxycinnamaldehyde (CAS 1963‑36‑6) carry a single methoxy substituent but lack the methylenedioxy ring; 3,4‑dimethoxycinnamaldehyde (CAS 5889‑40‑9) carries two methoxy groups but no methylenedioxy bridge. This dual‑functionality architecture is not accessible by simply mixing or co‑formulating any of the comparators.

phenylpropanoid structure–activity relationship pharmacophore design

Methylenedioxy Cinnamaldehyde Scaffold: Broad‑Spectrum Antimicrobial SAR Advantage Over Mono‑Methoxy and Unsubstituted Cinnamaldehydes

Sharma et al. (2013) synthesized a panel of methoxylated cinnamaldehydes from natural phenylpropenes and evaluated their antimicrobial activity by broth microdilution against 14 bacterial and fungal human pathogens. The study explicitly reports that methylenedioxy cinnamaldehyde was selected as the lead structure because it exhibited promising broad‑spectrum activity superior to the other methoxylated cinnamaldehyde derivatives tested [1]. While the 3‑methoxy‑4,5‑methylenedioxy compound itself was not among the panel (the lead was the non‑methoxylated 3,4‑methylenedioxycinnamaldehyde), the SAR conclusion that the methylenedioxy bridge is the critical pharmacophoric element for broad‑spectrum activity—rather than a single methoxy group—provides class‑level inference that the target compound, which retains this bridge, would share this advantage over mono‑methoxy analogs.

antimicrobial structure–activity relationship Gram‑positive Gram‑negative

Botanical Source Diversity: Occurrence Across Four Distinct Plant Genera Versus Single‑Source Comparators

The target compound has been isolated and structurally confirmed from Canella winterana (Canellaceae), Piper auritum (Piperaceae), Artemisia annua (Asteraceae), and Cassia grandis (Fabaceae) [1][2][3]. This cross‑family occurrence is uncommon among methoxylated cinnamaldehydes. By comparison, 2‑methoxycinnamaldehyde is predominantly associated with Cinnamomum spp. (Lauraceae), and 4‑methoxycinnamaldehyde is primarily reported from Agastache rugosa (Lamiaceae). The broad phylogenetic distribution of the target compound suggests a conserved biosynthetic capacity that makes it suitable as a multi‑species chemotaxonomic marker and indicates a potentially more robust natural supply chain for isolation‑based procurement.

natural product chemotaxonomy botanical sourcing quality control marker

Published Synthetic Route Availability: Claisen–Schmidt Condensation from 3‑Methoxy‑4,5‑Methylenedioxybenzaldehyde, Enabling Reproducible In‑House Preparation

A dedicated short synthesis of trans‑3‑methoxy‑4,5‑methylenedioxycinnamaldehyde has been published via Claisen–Schmidt condensation of 3‑methoxy‑4,5‑methylenedioxybenzaldehyde with acetaldehyde, yielding the target compound in 12% yield [1]. This contrasts with the synthesis of 3,4‑methylenedioxycinnamaldehyde (without the 3‑methoxy group), which is typically prepared from piperonal and acetaldehyde via a different aldol condensation route [2]. The availability of a published, reproducible synthetic protocol for the specific target compound reduces reliance on commercial suppliers and provides a verifiable pathway for in‑house synthesis and isotopic labeling, a feature not shared by all comparator aldehydes.

organic synthesis Claisen–Schmidt condensation in‑house preparation supply chain independence

High‑Priority Application Scenarios for (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal Derived from Verified Structural and SAR Evidence


Medicinal Chemistry SAR Campaigns Exploring Methylenedioxy–Methoxy Synergy on the Cinnamaldehyde Scaffold

The target compound is structurally unique among commercially available cinnamaldehyde derivatives in combining a 3‑OCH₃ H‑bond acceptor with a 4,5‑OCH₂O‑ bridge. Published SAR data demonstrate that the methylenedioxy bridge confers broad‑spectrum antimicrobial activity, while the methoxy group modulates electronic properties and target affinity [1]. Medicinal chemistry teams designing focused libraries around this scaffold require the authentic dual‑substituted compound because the two pharmacophoric elements cannot be evaluated simultaneously using any single comparator. Procurement of the target compound is therefore essential for any SAR study aiming to quantify the contribution of each substituent to bioactivity, selectivity, and physicochemical properties.

Multi‑Species Botanical Reference Standard for Herbal Product Authentication and Quality Control

The confirmed presence of the target compound in Canella winterana, Piper auritum, Artemisia annua, and Cassia grandis [2] makes it a rare cross‑family phytochemical marker. Analytical laboratories developing validated HPLC or LC‑MS methods for the authentication of these botanicals can employ the compound as a single reference standard applicable to multiple herbal products, reducing procurement costs and simplifying quality control workflows. This cross‑species applicability is not achievable with comparator aldehydes such as 2‑methoxycinnamaldehyde, which is restricted to Cinnamomum spp., or 4‑methoxycinnamaldehyde, which is limited to Agastache rugosa.

In‑House Synthesis and Isotopic Labeling for Mass Spectrometry Internal Standards

The published Claisen–Schmidt synthetic route from 3‑methoxy‑4,5‑methylenedioxybenzaldehyde and acetaldehyde [3] enables laboratories to prepare the compound independently, including ¹³C‑ or ²H‑labeled variants for use as stable isotope dilution assay (SIDA) internal standards in quantitative metabolomics. This synthetic accessibility is a distinct procurement advantage over comparator aldehydes such as 2‑methoxycinnamaldehyde, for which no dedicated laboratory‑scale synthesis has been reported, forcing reliance on commercial sourcing for both unlabeled and labeled material.

Natural Product Derivatization Programs Using the Methylenedioxy Cinnamaldehyde Lead Scaffold

Sharma et al. (2013) identified methylenedioxy cinnamaldehyde as the preferred lead structure for synthesizing Schiff base and heterocyclic derivatives with enhanced antimicrobial and antioxidant activity [1]. The target compound extends this lead scaffold by incorporating a 3‑methoxy group, offering an additional site for metabolic or chemical modification. Research groups pursuing next‑generation derivatives of the methylenedioxy cinnamaldehyde series can use the target compound as a building block to access analogs that are not attainable from the non‑methoxylated parent, thereby expanding the chemical space of the series.

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